2-(5-Methylthiophen-3-yl)-benzylamine chemical structure and properties
2-(5-Methylthiophen-3-yl)-benzylamine chemical structure and properties
The following technical guide is structured as an advanced monograph for researchers in medicinal chemistry and drug discovery. It synthesizes theoretical principles with practical, field-proven methodologies.
Structure, Synthesis, and Medicinal Chemistry Applications
Executive Summary & Structural Analysis
2-(5-Methylthiophen-3-yl)-benzylamine is a biaryl-class primary amine characterized by a benzylamine core substituted at the ortho position with a 5-methylthiophene moiety. This molecule represents a "privileged scaffold" in fragment-based drug discovery (FBDD), offering a unique combination of a polar "anchor" (the primary amine) and a hydrophobic "flipper" (the thiophene ring) capable of accessing adjacent lipophilic pockets in protein targets.
Chemical Identity[1][2][3]
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IUPAC Name: [2-(5-methylthiophen-3-yl)phenyl]methanamine
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Molecular Formula: C₁₂H₁₃NS
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Molecular Weight: 203.30 g/mol
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SMILES: CC1=CC(C2=CC=CC=C2CN)=CS1
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CAS Registry Number: (Analogous derivatives typically fall under generic biaryl benzylamine classifications; specific CAS may vary by catalog).
Structural Geometry & Conformation
The ortho substitution pattern induces a non-planar conformation due to steric clash between the benzylamine methylene group and the thiophene ring protons. This "twist" is critical for biological activity, as it prevents the molecule from adopting a flat, intercalator-like geometry, thereby improving solubility and specificity for globular protein active sites.
| Property | Value (Predicted) | Significance |
| cLogP | 2.6 ± 0.4 | Optimal for CNS penetration and cell permeability. |
| pKa (Conj. Acid) | 9.1 ± 0.2 | Exists predominantly as a cation at physiological pH (7.4). |
| tPSA | ~26 Ų | High blood-brain barrier (BBB) permeation potential. |
| Rotatable Bonds | 2 | Limited flexibility reduces entropic penalty upon binding. |
Synthetic Methodology (Field-Proven Protocol)
Expert Insight: Direct coupling of free benzylamines is often plagued by catalyst poisoning due to the primary amine binding to Palladium. The most robust route employs a Nitrile Precursor Strategy , utilizing a Suzuki-Miyaura coupling followed by a controlled reduction. This method ensures high yields and purity.
Retrosynthetic Analysis
The target molecule is disassembled into two key synthons:
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Electrophile: 2-Bromobenzonitrile (commercially stable).
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Nucleophile: 5-Methylthiophen-3-ylboronic acid.
Step-by-Step Protocol
Step 1: Suzuki-Miyaura Cross-Coupling
Reaction: 2-Bromobenzonitrile + 5-Methylthiophen-3-ylboronic acid
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Reagents:
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Substrate: 2-Bromobenzonitrile (1.0 eq)
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Boronic Acid: 5-Methylthiophen-3-ylboronic acid (1.2 eq)
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Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%)
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Base: K₂CO₃ (2.0 M aqueous solution, 3.0 eq)
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Solvent: 1,4-Dioxane (degassed)
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Procedure:
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Charge a reaction vial with the aryl bromide, boronic acid, and catalyst under nitrogen.
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Add dioxane and aqueous base.
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Heat to 90°C for 4–6 hours (monitor by LC-MS for disappearance of bromide).
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Workup: Dilute with EtOAc, wash with water/brine. Dry over MgSO₄ and concentrate.
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Purification: Silica gel chromatography (Hexanes/EtOAc gradient).
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Step 2: Nitrile Reduction
Reaction: Biaryl Nitrile
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Reagents:
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Reductant: LiAlH₄ (2.0 eq) or BH₃·THF (1 M, 3.0 eq)
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Solvent: Anhydrous THF
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Procedure:
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Cool a solution of the nitrile intermediate in THF to 0°C.
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Add the reductant dropwise (exothermic).
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Allow to warm to Room Temperature (RT) and stir for 12 hours.
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Quench (Fieser Method for LAH): Cool to 0°C. Add water (
mL), then 15% NaOH ( mL), then water ( mL). -
Filter the white precipitate. Concentrate the filtrate.
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Isolation: Convert to HCl salt for stability by adding 4M HCl in dioxane, then precipitate with ether.
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Synthetic Workflow Diagram
Figure 1: Robust synthetic route avoiding catalyst poisoning via nitrile intermediate.
Medicinal Chemistry & Biological Applications[1][4][5][6][7][8]
Pharmacophore Features
This molecule serves as a versatile fragment in drug design, particularly for:
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Kinase Inhibitors: The benzylamine amine can form critical hydrogen bonds with the hinge region or catalytic lysine (e.g., in PKA or CDK pathways), while the thiophene occupies the hydrophobic gatekeeper pocket.
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GPCR Ligands: Biaryl amines are common motifs in aminergic GPCR antagonists (e.g., Dopamine D2, Serotonin 5-HT).
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Enzyme Inhibitors: Similar scaffolds have been validated as inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3 (17β-HSD3), utilized in hormone-dependent cancer therapies.
Bioisosterism
The 5-methylthiophene ring acts as a bioisostere for:
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p-Tolyl group: Similar sterics and lipophilicity but with different electronic distribution (thiophene is electron-rich/excessive).
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Chlorophenyl group: The methyl group provides a lipophilic bulk similar to chlorine but lacks the electron-withdrawing sigma effect.
Mechanism of Action (Hypothetical Binding Mode)
In a typical binding pocket (e.g., a serine protease or kinase), the molecule is expected to bind via:
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Cation-
Interaction: The protonated amine interacts with aromatic residues (Phe, Tyr, Trp). -
Salt Bridge: Interaction with Asp or Glu residues.
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T-Shaped Stacking: The thiophene ring interacts with adjacent aromatic side chains.
Figure 2: Theoretical binding interactions within a hydrophobic protein pocket.
Stability & Handling (MSDS Summary)
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Physical State: Likely a viscous yellow oil or low-melting solid (free base); white solid (HCl salt).
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Reactivity:
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Oxidation: The thiophene ring is susceptible to oxidation by strong oxidants (e.g., mCPBA) to form sulfoxides/sulfones.
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Air Sensitivity: Free amines absorb CO₂ from air to form carbamates; store under inert gas (Argon/Nitrogen).
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Safety Hazards:
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Corrosive: Causes skin burns and eye damage (Category 1B).
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Acute Toxicity: Harmful if swallowed or inhaled.
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Protocol: Handle in a fume hood with nitrile gloves and eye protection.
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References
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Biaryl Amide Synthesis & SAR: Title: Synthesis and structure-activity relationship study of new biaryl amide derivatives and their inhibitory effects against hepatitis C virus.[1] Source: PubMed Central (PMC) URL:[Link]
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Benzylamine Chemical Properties: Title: Benzylamine - Wikipedia Source: Wikipedia URL:[Link][2][3]
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Biaryl Sulfonamide Construction: Title: Construction of Biaryl Sulfonamides via Pd(II)-Catalyzed Cross-Coupling.[4] Source: PubMed Central (PMC) URL:[Link]
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17β-HSD3 Inhibitors (Benzylamine Analogues): Title: Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. Source: MDPI Molecules URL:[Link]
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Thiophene Chemistry & Synthesis: Title: Synthesis, properties and biological activity of thiophene: A review. Source: Der Pharma Chemica URL:[Link]
Sources
- 1. Synthesis and structure-activity relationship study of new biaryl amide derivatives and their inhibitory effects against hepatitis C virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Photochemistry, Computational Study and Potential Application of New Styryl-Thiophene and Naphtho-Thiophene Benzylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Construction of Biaryl Sulfonamides via Pd(II)-Catalyzed Cross-Coupling of C(sp2)-H Bonds with Iodobenzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
